molecular formula C11H14BrNO2 B3164111 4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide CAS No. 888030-75-9

4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide

Cat. No.: B3164111
CAS No.: 888030-75-9
M. Wt: 272.14 g/mol
InChI Key: KZFRYNUUHUBMSN-UHFFFAOYSA-N
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Description

4-Bromo-2-(hydroxymethyl)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Nanocomposite-Based Biosensors

A study by Karimi-Maleh et al. (2014) focused on the development of a biosensor using a novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode. This electrode showed significant potential for the electrocatalytic determination of glutathione in the presence of piroxicam, demonstrating the utility of similar benzamide derivatives in biosensing applications (Karimi-Maleh et al., 2014).

2. Catalysis in Alcohol Oxidation

T. Yakura et al. (2018) explored the use of N-isopropyliodobenzamides, closely related to N-isopropyl-4-bromo-2-hydroxymethylbenzamide, as catalysts for the oxidation of benzhydrol to benzophenone. Their study revealed that these compounds could act as highly reactive and environmentally benign catalysts, particularly in the oxidation of benzylic alcohols (Yakura et al., 2018).

3. Synthesis of Quinazolinones

Lanting Xu, Yongwen Jiang, and D. Ma (2012) investigated the CuI/4-hydroxy-L-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide. This process efficiently produced 3-substituted quinazolinones, indicating the potential role of similar benzamide derivatives in facilitating organic synthesis reactions (Xu et al., 2012).

4. Photochemical Reactions

Research by KamigataNobumasa et al. (1979) delved into the photolysis of N-alkyl-o-sulfobenzimides, including derivatives of benzamides. Their findings contribute to understanding the photochemical behavior of these compounds, which could be pivotal in developing photo-responsive materials (KamigataNobumasa et al., 1979).

5. Conformational Studies in Organic Compounds

A study by U. Berg and I. Pettersson (1985) on the conformational equilibria of N,N-diiso-propylbenzamide and its analogues highlights the importance of structural studies in understanding the behavior of similar compounds under various conditions (Berg & Pettersson, 1985).

6. Prodrug Design

Nielsen and Bundgaard (1986) explored 2-hydroxymethylbenzamides as potential prodrug models for amines. This research is crucial in the development of new drug delivery systems, where the stability and reactivity of such compounds are of significant interest (Nielsen & Bundgaard, 1986).

Properties

IUPAC Name

4-bromo-2-(hydroxymethyl)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7(2)13-11(15)10-4-3-9(12)5-8(10)6-14/h3-5,7,14H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFRYNUUHUBMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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